molecular formula C12H11BrO2 B2815179 (6-Bromo-2-methoxy-1-naphthyl)methanol CAS No. 247174-13-6

(6-Bromo-2-methoxy-1-naphthyl)methanol

Cat. No.: B2815179
CAS No.: 247174-13-6
M. Wt: 267.122
InChI Key: SOVDLTFOHOEBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context and Positional Isomerism within Naphthalene (B1677914) Chemistry

The foundation of (6-Bromo-2-methoxy-1-naphthyl)methanol is the naphthalene ring, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. The carbon atoms in naphthalene are not all equivalent, leading to the concept of positional isomerism. There are two distinct sets of positions for substitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7). wikipedia.org Monosubstituted naphthalenes can therefore exist as two possible isomers, an α-isomer or a β-isomer. quora.comtardigrade.in

For polysubstituted naphthalenes like this compound, the number of possible positional isomers increases significantly. The specific arrangement of the bromo, methoxy (B1213986), and methanol (B129727) groups at the 6, 2, and 1 positions, respectively, defines the compound's unique chemical identity. Any alteration in this arrangement results in a different positional isomer with distinct physical and chemical properties. For instance, moving the bromine atom from the 6-position (a β-position) to the 5-position (an α-position) would likely alter the molecule's steric and electronic characteristics.

The impact of such isomerism is not trivial; it can profoundly affect a molecule's biological activity, material properties, and chemical reactivity. rsc.org Research on zinc-based coordination polymers has demonstrated that merely changing the point of attachment of a naphthalene diimide ligand from one position to another leads to different supramolecular structures and distinct photochromic properties. rsc.org This highlights the critical importance of precise positional control in the synthesis of substituted naphthalene derivatives.

Table 1: Selected Positional Isomers of Bromo-methoxy-naphthalenyl-methanol

Compound Name Bromine Position Methoxy Position Methanol Position
This compound 6 (β) 2 (β) 1 (α)
(5-Bromo-2-methoxy-1-naphthyl)methanol 5 (α) 2 (β) 1 (α)
(6-Bromo-3-methoxy-1-naphthyl)methanol 6 (β) 3 (β) 1 (α)

Significance of Halogenated and Methoxylated Naphthalene Scaffolds in Modern Chemical Research

The synthetic potential of this compound is derived from the combined functionalities of its substituents. Both halogenated and methoxylated naphthalene scaffolds are prominent in modern chemical research, particularly in medicinal chemistry and materials science.

Halogenated Naphthalenes: The bromine atom on the naphthalene ring is a particularly valuable functional group. Brominated and other halogenated naphthalenes are considered highly useful intermediates in organic synthesis. nih.gov The carbon-bromine bond serves as a key handle for a wide array of transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Techniques such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.net This versatility enables the straightforward introduction of diverse molecular fragments, making bromonaphthalene precursors central to the construction of complex molecular architectures and compound libraries for drug discovery. nih.govresearchgate.net

Methoxylated Naphthalenes: The methoxy group (–OCH₃) also plays a crucial role by influencing the electronic properties of the naphthalene ring system. As an electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic substitution. The methoxy group's position can direct the regioselectivity of subsequent reactions. cdnsciencepub.comcdnsciencepub.com Furthermore, the methoxy group can be a precursor to a hydroxyl group (a phenol) through ether cleavage, providing another point for functionalization. Studies have shown that the presence and position of methoxy groups can significantly affect the energetics, reactivity, and even the metabolic pathways of naphthalene derivatives. nih.govnih.gov

The hydroxymethyl group (–CH₂OH) adds a third dimension of reactivity. It can be easily oxidized to form an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions, further expanding the synthetic possibilities. The interplay of these three functional groups makes scaffolds like this compound powerful platforms for the synthesis of new pharmaceuticals, agrochemicals, and functional organic materials. numberanalytics.com

Table 2: Functional Group Reactivity in this compound

Functional Group Position Role in Synthesis Common Reactions
Bromo (-Br) 6 Versatile synthetic handle Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), Lithiation
Methoxy (-OCH₃) 2 Electronic modifier, directing group Electrophilic aromatic substitution, Ether cleavage to phenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-2-methoxynaphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVDLTFOHOEBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 2 Methoxy 1 Naphthyl Methanol

Direct Synthetic Routes to the Carbinol Moiety

The most direct pathway to (6-Bromo-2-methoxy-1-naphthyl)methanol involves the targeted transformation of a corresponding carbonyl compound. This approach is favored for its efficiency and atom economy.

Reduction of 6-Bromo-2-methoxy-1-naphthaldehyde to this compound

A primary and highly effective method for the synthesis of this compound is the reduction of its aldehyde precursor, 6-Bromo-2-methoxy-1-naphthaldehyde. This transformation converts the aldehyde functional group into a primary alcohol. youtube.com

The reduction of an aldehyde, such as 6-Bromo-2-methoxy-1-naphthaldehyde, to a primary alcohol is fundamentally a nucleophilic addition reaction. chemguide.co.ukmasterorganicchemistry.com The carbon-oxygen double bond of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a nucleophile. In the context of this synthesis, the nucleophile is a hydride ion (H⁻), typically delivered by a metal hydride reducing agent. libretexts.org

The mechanism proceeds in two key steps:

Nucleophilic attack: The hydride ion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-hydrogen bond. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The negatively charged alkoxide ion is then protonated by a protic solvent (like methanol (B129727) or water) or by the addition of a mild acid in a workup step. libretexts.org This protonation step yields the final primary alcohol, this compound.

The choice of reducing agent is critical for the selective and efficient conversion of the aldehyde to the alcohol without affecting other functional groups that may be present in the molecule. For the reduction of aldehydes, several reagents are commonly employed. britannica.com

Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reducing agent for this purpose. chemguide.co.ukchemguide.co.uk It is a milder reducing agent compared to others like lithium aluminum hydride (LiAlH₄), which makes it highly selective for the reduction of aldehydes and ketones. libretexts.org NaBH₄ is advantageous due to its stability in protic solvents such as ethanol (B145695) or methanol, and its operational simplicity. chemguide.co.uklibretexts.org Given the structure of 6-Bromo-2-methoxy-1-naphthaldehyde, NaBH₄ is an ideal choice as it will selectively reduce the aldehyde group without affecting the aromatic naphthalene (B1677914) ring or the bromo and methoxy (B1213986) substituents.

Other reducing agents that can be used for the reduction of aldehydes to primary alcohols include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. britannica.comncert.nic.in However, LiAlH₄ is a much more powerful reducing agent and can react violently with protic solvents, requiring anhydrous conditions. libretexts.orgchemguide.co.uk Catalytic hydrogenation, while effective, may not be as selective and could potentially lead to the reduction of the aromatic ring under harsh conditions. chemistrysteps.com

Table 1: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentFormulaReactivitySelectivityTypical SolventsWorkup
Sodium BorohydrideNaBH₄MildReduces aldehydes and ketonesMethanol, Ethanol, WaterOften simple extraction
Lithium Aluminum HydrideLiAlH₄StrongReduces aldehydes, ketones, esters, carboxylic acidsAnhydrous ethers (e.g., THF, diethyl ether)Careful quenching with water/acid
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)VariableCan reduce C=C bonds and other functional groupsVarious organic solventsFiltration of catalyst

Precursor Chemistry and Intermediate Preparation Strategies

Synthesis of Key Naphthalene Intermediates (e.g., 6-Bromo-2-methoxynaphthalene)

6-Bromo-2-methoxynaphthalene is a crucial precursor for the synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde, and subsequently, this compound. google.com A common and effective route to 6-Bromo-2-methoxynaphthalene begins with 2-naphthol (B1666908). orgsyn.org This multi-step synthesis involves bromination, and methylation. google.comgoogle.com

The process typically involves the following steps:

Bromination of 2-naphthol: 2-naphthol is first brominated to introduce a bromine atom onto the naphthalene ring. This reaction often yields 1,6-dibromo-2-naphthol. google.com

Reduction of 1,6-dibromo-2-naphthol: The dibrominated intermediate is then selectively reduced to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol (B32079). orgsyn.org

Methylation of 6-bromo-2-naphthol: The final step in the synthesis of the intermediate is the methylation of the hydroxyl group of 6-bromo-2-naphthol. This is commonly achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl bromide in the presence of a base. tandfonline.comgoogle.com

An alternative approach involves the direct bromination of 2-methoxynaphthalene (B124790). However, controlling the regioselectivity of this reaction to obtain the desired 6-bromo isomer is a key challenge. tandfonline.com

The regioselective bromination of 2-methoxynaphthalene is a direct method to introduce a bromine atom at the desired position on the naphthalene ring. The methoxy group at the 2-position is an activating, ortho-, para-directing group. Therefore, electrophilic aromatic substitution reactions, such as bromination, will preferentially occur at positions ortho and para to the methoxy group.

Research has focused on developing methods that favor the formation of the 6-bromo isomer over other possible isomers. The choice of brominating agent and reaction conditions plays a crucial role in achieving high regioselectivity. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetrabutylammonium (B224687) tribromide (TBATB). acs.orgnih.gov The solvent, temperature, and presence of a catalyst can also influence the product distribution.

Table 2: Research Findings on the Regioselective Bromination of 2-Substituted Naphthalenes
Starting MaterialBrominating AgentSolventConditionsMajor Product(s)Key Findings
2-NaphtholBromine (Br₂)Acetic AcidRoom Temperature1,6-dibromo-2-naphtholInitial bromination often leads to a di-substituted product. orgsyn.org
2-MethoxynaphthaleneN-Bromosuccinimide (NBS)AcetonitrileRefluxMixture of isomersNBS can be a milder alternative to Br₂, but regioselectivity can be an issue. acs.org
2-MethoxynaphthaleneTetrabutylammonium tribromide (TBATB)Chloroform/MethanolReflux6-bromo-2-methoxynaphthaleneTBATB can offer improved handling and regioselectivity in some cases. acs.org
Regioselective Bromination of 2-Methoxynaphthalene
Influence of Reaction Conditions and Solvent Systems

The synthesis of brominated naphthalene derivatives, key precursors to the target compound, is highly dependent on the chosen reaction conditions and solvent. The bromination of 2-methoxynaphthalene to produce dibrominated intermediates is a process sensitive to temperature and the reaction medium.

Research indicates that temperatures for the bromination reaction are typically maintained in the range of 20 to 90 °C. google.com For enhanced control and selectivity, a preferred temperature range is between 50 and 70 °C. google.com The reaction is exothermic, necessitating controlled addition of the brominating agent to manage the heat evolved. google.com

The choice of solvent plays a significant role in the reaction's outcome. Chemically indifferent organic liquid solvents are employed to facilitate the reaction. Halogenated hydrocarbons, such as dichloromethane (B109758) (DCM), are commonly used. google.comcardiff.ac.uk These solvents are effective in dissolving the naphthalene substrate and providing a suitable medium for the electrophilic aromatic substitution to occur. For instance, the polybromination of naphthalene has been successfully carried out using bromine in DCM at 25 °C in the presence of a clay catalyst, highlighting the utility of chlorinated solvents in these transformations. cardiff.ac.uk

Table 1: Influence of Reaction Conditions on Bromination
ParameterConditionEffect/NoteSource
Temperature20 to 90 °C (General)Standard operating range for the reaction. google.com
Temperature50 to 70 °C (Preferred)Optimal range for improved control and selectivity. google.com
SolventHalogenated Hydrocarbons (e.g., Dichloromethane)Provides a suitable medium for dissolving substrates and facilitating the reaction. google.comcardiff.ac.uk
Oxidizing Agents in Bromination Processes

To improve efficiency and safety, modern bromination methods often generate the reactive bromine species in situ. This is achieved by oxidizing a bromide source, such as hydrogen bromide (HBr), with a suitable oxidizing agent. This approach avoids the direct handling of highly corrosive and hazardous liquid bromine.

Hydrogen peroxide (H₂O₂) is a preferred oxidizing agent for this purpose due to its environmental compatibility, as its primary byproduct is water. google.comerowid.orggoogle.comacsgcipr.orggoogle.com In this process, H₂O₂ oxidizes HBr to elemental bromine (Br₂), which then acts as the electrophile in the aromatic substitution reaction. google.comgoogle.com This method is not only greener but also economically advantageous as it allows for the recycling of HBr, which is a byproduct of the primary bromination reaction itself. erowid.orggoogle.com The use of H₂O₂ can significantly improve the reaction rate compared to other oxidants. google.com

The combination of ammonium (B1175870) bromide (NH₄Br) and H₂O₂ in acetic acid has been reported as a simple, efficient, and environmentally safe method for the oxybromination of activated aromatic rings. erowid.orgmdma.ch This system generates the electrophilic bromine in situ without the need for a metal catalyst. erowid.orgmdma.ch

Table 2: Oxidizing Systems for In Situ Bromine Generation
Bromide SourceOxidizing AgentSolvent/MediumKey AdvantageSource
Hydrogen Bromide (HBr)Hydrogen Peroxide (H₂O₂)Aqueous or Organic SolventEnvironmentally friendly (water is the main byproduct). google.comgoogle.comgoogle.com
Ammonium Bromide (NH₄Br)Hydrogen Peroxide (H₂O₂)Acetic AcidCatalyst-free, efficient, and regioselective for activated systems. erowid.orgmdma.ch
Reductive Debromination of Dibromonaphthalene Derivatives

The synthesis of specifically substituted monobromonaphthalenes often proceeds through a dibrominated intermediate, followed by the selective removal of one bromine atom. For instance, the preparation of 2-bromo-6-methoxynaphthalene (B28277) can be achieved through the regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene (B3014816). google.com This reductive debromination is a critical step that requires precise control to ensure that only the desired bromine atom is removed, typically the more reactive one at the alpha-position (position 1).

Metal-Mediated Dehalogenation (e.g., Iron, Tin)

Classical methods for the reduction of dibrominated naphthalenes to their monobrominated counterparts involve the use of metals as reducing agents. google.com Metals such as iron and tin are commonly cited for this purpose. google.com These reactions leverage the reducing power of the metal to effect the cleavage of a carbon-bromine bond. While effective, these processes can require significant quantities of metal, and the resulting metal salt byproducts can pose challenges for separation and waste disposal. google.com

Hydrogenation-Based Debromination Approaches

A more modern and often cleaner alternative to metal-mediated reduction is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst to selectively remove a halogen atom. organic-chemistry.orgresearchwithrutgers.com

This approach is highly effective for aryl bromides, which are more readily reduced than the corresponding chlorides. organic-chemistry.orgresearchwithrutgers.comresearchgate.net A key advantage of catalytic hydrogenation is its high chemoselectivity; the bromo group can be selectively removed in the presence of other reducible functional groups like nitro, cyano, or keto groups under neutral conditions. organic-chemistry.orgresearchwithrutgers.comresearchgate.net

A specific example is the regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene using hydrogen gas with tungsten carbide as the catalyst. google.com More commonly, palladium-on-carbon (Pd/C) is used as the catalyst for such transformations. organic-chemistry.orgresearchgate.net The reaction is typically conducted at varying temperatures and pressures, for example, from 50 to 150°C at pressures of 65 to 200 psig, to achieve the desired debromination. google.com

Table 3: Comparison of Debromination Methods
MethodReagents/CatalystsAdvantagesDisadvantagesSource
Metal-MediatedIron (Fe), Tin (Sn)Established classical method.Stoichiometric metal use, metal salt waste. google.com
Catalytic HydrogenationH₂ with Pd/C or Tungsten CarbideHigh selectivity, cleaner process, catalytic.Requires pressure equipment and handling of H₂ gas. google.comorganic-chemistry.orgresearchwithrutgers.comresearchgate.net
Methylation of Halogenated Naphthols (e.g., 6-Bromo-2-naphthol)

The conversion of a hydroxyl group to a methoxy group is a fundamental step in the synthesis of the target compound's precursors. The methylation of 6-bromo-2-naphthol to form 6-bromo-2-methoxynaphthalene is a well-established transformation. google.comorgsyn.org Traditional methods often employ potent but hazardous methylating agents.

One common method involves the use of dimethyl sulfate in the presence of a base like sodium hydroxide (B78521) and a suitable organic solvent. google.com Another approach is the use of a methyl halide, such as methyl bromide, with reaction temperatures typically held between 35°C and 70°C. google.com A procedure has also been described where the methylation of 2-naphthol is carried out using methanol in the presence of concentrated sulfuric acid. orgsyn.org

Environmentally Benign Methylating Reagents (e.g., Dimethyl Carbonate)

In line with the principles of green chemistry, there is a significant effort to replace toxic and corrosive methylating agents like dimethyl sulfate and methyl halides. core.ac.uknih.govunive.it Dimethyl carbonate (DMC) has emerged as a superior, environmentally benign alternative. core.ac.uknih.govunive.it

DMC is non-toxic, biodegradable, and is produced via a clean process. core.ac.uknih.gov Its key advantage in methylation reactions is the avoidance of inorganic salt byproducts. When DMC is used, the byproducts are typically methanol and carbon dioxide, which are less problematic than the sulfates or halides generated by traditional reagents. core.ac.ukunive.it The reaction can be performed catalytically, further enhancing its green credentials. core.ac.uk For example, the methylation of 2-naphthol with DMC has been successfully demonstrated using a continuous-flow, gas-phase reaction system at 180 °C, resulting in high yield and a significant reduction in waste. core.ac.uk

Table 4: Comparison of Methylating Agents for Naphthols
Methylating AgentTypical ConditionsAdvantagesDisadvantagesSource
Dimethyl SulfateBase (e.g., NaOH), organic solventHighly effective and reactive.Highly toxic and corrosive; produces inorganic salt waste. google.comunive.it
Methyl Bromide35-70 °CEffective methylation.Toxic; gaseous reagent. google.com
Dimethyl Carbonate (DMC)Catalytic base, elevated temperature (e.g., 180 °C)Non-toxic, biodegradable, no salt byproduct, "green" reagent.Lower reactivity, may require higher temperatures. core.ac.uknih.govunive.it
Catalytic Approaches in O-Methylation

The synthesis of the direct precursor, 6-bromo-2-methoxynaphthalene, originates from 6-bromo-2-naphthol. The O-methylation of the hydroxyl group is a pivotal step. While classical methods like the Williamson ether synthesis using alkyl halides (e.g., methyl bromide) under basic conditions are effective, modern synthetic chemistry emphasizes the use of catalytic approaches to improve efficiency, safety, and sustainability. google.com

Catalytic O-methylation can be achieved through various strategies, including acid catalysis and the use of solid-base catalysts in vapor-phase reactions. In an acid-catalyzed approach, a substance like concentrated sulfuric acid can be used with methanol to facilitate the etherification of the naphthol derivative. orgsyn.org

More advanced and greener methodologies involve heterogeneous catalysis. For instance, the vapor-phase O-methylation of the parent compound, 2-naphthol, has been extensively studied using solid-base catalysts. Alkali-loaded supports such as fumed silica (B1680970) or mesoporous silica like MCM-41 have demonstrated high efficacy. researchgate.net The catalytic activity in these systems is correlated with the basicity of the alkali metal, following the trend Cs > K > Na > Li. researchgate.net These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and high selectivity for the desired O-methylated product, 2-methoxynaphthalene, with conversions reaching up to 99%. researchgate.net This catalytic system is a strong candidate for the methylation of 6-bromo-2-naphthol, aiming for high yield and selectivity while minimizing waste.

Catalytic SystemMethylating AgentPhaseKey AdvantagesReference
Sulfuric AcidMethanolLiquidSimple, readily available reagents. orgsyn.org
Alkali-loaded Silica (e.g., Cs/SiO2)MethanolVaporHigh conversion (~99%), high selectivity (>95%), heterogeneous catalyst allows for easy separation and recycling. researchgate.net
Cesium-loaded MCM-41MethanolVaporHigh surface area catalyst, excellent conversion and selectivity. researchgate.net

Introduction of the Carbinol Functionality at Position C1 of the Naphthalene Ring

Once 6-bromo-2-methoxynaphthalene is obtained, the next critical transformation is the introduction of a carbinol group (–CH₂OH) at the C1 position of the naphthalene ring. This is typically accomplished in a two-step sequence: formylation followed by reduction.

The formylation step introduces an aldehyde group (–CHO) regioselectively at the C1 position, which is activated by the electron-donating methoxy group at C2. A common and effective method for this transformation is the Vilsmeier-Haack reaction. nih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride and a substituted amide like N-methylformanilide, in a suitable solvent such as toluene. nih.gov The reaction involves the electrophilic substitution of the aromatic ring to yield 6-bromo-2-methoxy-1-naphthaldehyde.

The subsequent step is the reduction of the newly introduced aldehyde functionality to the corresponding primary alcohol. This is a standard and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a common choice due to its mildness, selectivity for aldehydes, and operational simplicity. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though they require stricter anhydrous conditions. The reduction converts the naphthaldehyde into the target molecule, this compound.

Reaction StepMethodologyReagentsIntermediate/ProductReference
FormylationVilsmeier-Haack Reaction6-bromo-2-methoxynaphthalene, N-methylformanilide, phosphoryl chloride6-Bromo-2-methoxy-1-naphthaldehyde nih.gov
ReductionCarbonyl Reduction6-Bromo-2-methoxy-1-naphthaldehyde, Sodium Borohydride (NaBH₄)This compoundStandard procedure

Process Optimization and Scalability Considerations in Synthetic Routes

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction parameters and consideration of scalability factors such as safety, cost, and environmental impact. For the synthesis of this compound, optimization would focus on each key step of the synthetic sequence, which begins with the preparation of 6-bromo-2-methoxynaphthalene.

The industrial preparation of 6-bromo-2-methoxynaphthalene itself has been optimized by focusing on solvent choice and purification methods. For instance, a process might involve carrying out the reduction of a dibromo-naphthol intermediate and the subsequent methylation of 6-bromo-2-naphthol in the same solvent, such as butanol, to minimize solvent changes and product loss. google.com Purification can be optimized by developing crystallization protocols that yield the product in high purity (>99.5%) without the need for chromatography, which is often impractical on a large scale. google.com

When considering scalability, the choice of reagents and reaction conditions is paramount. For the methylation step, using methyl bromide at near-atmospheric pressure can be a controllable and scalable method. google.com For the formylation and reduction steps, factors to optimize include reaction concentration, temperature control to manage exotherms, and the work-up procedure to ensure efficient product isolation.

Modern approaches to process optimization also include the development of continuous flow processes. For related syntheses, such as the bromination of naphthalene, continuous manufacturing using techniques like twin-screw extrusion has been shown to be a viable alternative to batch processing. researchgate.net Such methods can offer improved safety, consistent product quality, and higher throughput, representing a key consideration for the scalable production of chemical intermediates. Furthermore, performing scale-up reactions, even at the gram- or mole-scale in a laboratory setting, provides crucial data on the robustness and yield of the synthetic methodology, informing its potential for practical, larger-scale application. orgsyn.orgacs.org

Chemical Reactivity and Transformative Potential of 6 Bromo 2 Methoxy 1 Naphthyl Methanol

Functional Group Interconversions of the Primary Alcohol

General principles of organic chemistry suggest that primary alcohols can undergo various transformations. However, specific experimental data, reaction conditions, and yields for (6-Bromo-2-methoxy-1-naphthyl)methanol are not available in the literature.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

There are no published studies detailing the oxidation of this compound to its corresponding aldehyde (6-Bromo-2-methoxy-1-naphthaldehyde) or carboxylic acid (6-Bromo-2-methoxy-1-naphthoic acid). Standard oxidizing agents would be expected to facilitate these transformations, but no specific examples or procedural data for this compound exist.

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a common functional group for a variety of coupling and substitution reactions. However, research explicitly detailing these transformations for this compound could not be located.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Heck Reaction precursors)

There is no documented use of this compound as a precursor in Heck, Suzuki, Stille, or other carbon-carbon bond-forming cross-coupling reactions. While aryl bromides are standard substrates for these reactions, no specific applications involving this particular molecule have been published.

Palladium-Catalyzed Functionalizations

No specific examples of palladium-catalyzed functionalizations, such as Buchwald-Hartwig amination, cyanation, or other related transformations, using this compound as the substrate are available in the scientific literature.

Nucleophilic Aromatic Substitution Pathways

The replacement of the bromine atom on the naphthalene (B1677914) ring via a nucleophilic aromatic substitution (SNAr) mechanism has not been reported for this compound. The reactivity of an aryl halide in an SNAr reaction is highly dependent on the electronic nature of the aromatic ring, and without experimental data, any discussion would be purely speculative.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) at the C2 position is a significant site of chemical reactivity, primarily involving the cleavage of the aryl-oxygen bond.

O-Demethylation

The most common transformation for aryl methyl ethers, such as the methoxy group on the naphthalene ring, is O-demethylation. This reaction converts the methoxy ether back into a hydroxyl group (-OH), yielding the corresponding naphthol. This cleavage is typically achieved under stringent conditions using strong protic acids like hydrobromic acid (HBr) or Lewis acids. Boron tribromide (BBr3) is a particularly effective reagent for cleaving aryl ethers under milder conditions compared to other reagents.

While specific studies on the demethylation of this compound are not detailed in the available literature, the reaction is a fundamental and predictable transformation for this class of compounds. The process is analogous to the methylation of a naphthol to form a methoxynaphthalene, which is a common synthetic step. For instance, 6-bromo-2-naphthol (B32079) is methylated to produce 6-bromo-2-methoxynaphthalene google.com. The demethylation process would be the reverse of this synthetic step.

The general mechanism for demethylation with a reagent like BBr3 involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, displacing the naphthol oxygen.

Interactive Table: Common Reagents for O-Demethylation of Aryl Ethers

Reagent Typical Conditions Notes
Boron Tribromide (BBr3) Dichloromethane (B109758) (CH2Cl2), often at low temperatures (e.g., 0°C to room temp.) Highly effective and often preferred for its high yields and milder conditions.
Hydrobromic Acid (HBr) Acetic acid or aqueous solution, reflux Requires harsh conditions and high temperatures.
Trimethylsilyl Iodide (TMSI) Acetonitrile or Chloroform, often at room temperature or gentle heating A milder alternative to traditional acidic reagents.

Overall Naphthalene Ring System Reactivity and Stability

The reactivity of the naphthalene ring in this compound, particularly its susceptibility to electrophilic aromatic substitution (SEAr), is dictated by the combined electronic effects of the methoxy, bromo, and hydroxymethyl substituents wikipedia.orgmasterorganicchemistry.com.

Directing Effects of Substituents

The naphthalene core is inherently more reactive than benzene (B151609), but the positions on the ring exhibit different reactivities. The outcome of electrophilic substitution reactions is largely controlled by the directing influence of the existing groups:

Methoxy Group (-OCH3) at C2: As a powerful electron-donating group (activating) through resonance, the methoxy group strongly directs incoming electrophiles to the ortho and para positions. In this case, it activates the C3 position (ortho) and the C1 position (also ortho), though C1 is already substituted.

Hydroxymethyl Group (-CH2OH) at C1: This group is weakly deactivating due to its inductive electron-withdrawing effect.

Bromo Group (-Br) at C6: Halogens are deactivating via induction but are ortho-, para-directing due to resonance. The bromo group at C6 deactivates its ring but would direct incoming electrophiles to the C5 and C7 positions.

The dominant influence on the naphthalene system is the strongly activating methoxy group. Therefore, electrophilic attack is most likely to occur on the ring bearing this substituent. The electron density is concentrated at positions ortho and para to the methoxy group wikipedia.org. Given that the C1 position is already occupied, the most nucleophilic and sterically accessible position for a new substituent is the C3 position .

Studies on the bromination of related compounds, such as 6-bromo-2-methoxynaphthalene, confirm this reactivity pattern, where further substitution occurs on the activated ring nih.gov.

Interactive Table: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Predicted Reactivity Site
-OCH3 C2 Activating (strong) Ortho, Para C3
-CH2OH C1 Deactivating (weak) Meta -
-Br C6 Deactivating (moderate) Ortho, Para C5, C7

Stability

The this compound molecule possesses the inherent high stability of the aromatic naphthalene ring system mdpi.com. The presence of a bromine atom can further enhance thermal stability and contribute to flame-retardant properties in the broader class of brominated aromatic compounds tubitak.gov.tr. The compound is stable under normal storage conditions, though it will undergo the chemical transformations described above under specific reaction conditions (e.g., in the presence of strong acids or electrophiles).

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Naphthalene (B1677914) Compounds

The specific arrangement of functional groups on (6-Bromo-2-methoxy-1-naphthyl)methanol makes it an ideal starting point for producing a variety of substituted naphthalene compounds. The presence of both a halogen and an alcohol group on the bicyclic aromatic system allows for sequential and selective reactions, enabling chemists to build molecular complexity in a controlled manner.

The naphthalene acetic acid scaffold is a core component of several important molecules. This compound is a precursor for analogs of this class. The primary alcohol group can be oxidized to a carboxylic acid to form the corresponding naphthylacetic acid derivative. The bromo- and methoxy- substituents on the naphthalene ring are crucial for modulating the properties of the final compound.

A related and well-studied compound is (6-methoxy-2-naphthyl)acetic acid, which is the active metabolite of the prodrug nabumetone (B1676900). nih.gov The synthesis of such compounds often starts from precursors like 6-bromo-2-methoxynaphthalene, highlighting the importance of this substitution pattern in accessing this class of molecules. google.com The conversion of 6-bromo-2-methoxynaphthalene can lead to intermediates that are then transformed into nabumetone or naproxen. google.com

Table 1: Examples of Naphthyl Acetic Acid Analogs and Related Precursors

Compound Name Molecular Formula Molecular Weight ( g/mol ) Precursor/Related Compound
(6-methoxy-2-naphthyl)acetic acid C₁₃H₁₂O₃ 216.23 Nabumetone, 6-bromo-2-methoxynaphthalene nih.govgoogle.com
6-Bromo-2-naphthylacetic acid C₁₁H₇BrO₂ 251.08 6-Bromo-2-naphthalenemethanol chemscene.com

This table contains interactive elements. Click on headers to sort.

Beyond acetic acid derivatives, this compound is a building block for other complex naphthalene-based structures. For instance, the closely related compound 6-Bromo-2-naphthalenemethanol serves as an intermediate in the synthesis of Adapalene, a topical retinoid used as an anti-acne agent. chemicalbook.com The versatility of the bromo-naphthalene scaffold is further demonstrated by the wide range of products that can be prepared from 6-bromo-2-naphthol (B32079), a related precursor. chemicalbook.com These products include boronic acids, amines, and aldehydes, showcasing the synthetic potential unlocked by the bromo-naphthalene core. chemicalbook.com The bromine atom facilitates cross-coupling reactions, while the hydroxymethyl group can undergo oxidation, esterification, or protection for further functionalization.

Table 2: Synthetically Derived Naphthalene-Based Structures

Target Compound Class Key Precursor Synthetic Transformation Reference
Retinoid Analogs (e.g., Adapalene) 6-Bromo-2-naphthalenemethanol Multi-step synthesis chemicalbook.com
Naphthalene Boronic Acids 6-Bromo-2-naphthol Borylation chemicalbook.com
Naphthylamines 6-Bromo-2-naphthol Amination chemicalbook.com

This table contains interactive elements. Click on headers to sort.

Building Block for Complex Polycyclic Aromatic Systems

The functionalized naphthalene core of this compound is an essential component for constructing larger, more complex polycyclic aromatic systems. The bromine atom is a key handle for engaging in powerful carbon-carbon bond-forming reactions, most notably the Suzuki coupling. This reaction allows for the connection of the naphthalene unit to other aromatic or vinyl fragments, paving the way for extended conjugated systems.

For example, naphthalene derivatives are used as intermediates in the acid-mediated cascade cyclization to create benzofluorenone scaffolds. acs.org Similarly, functionalized naphthalene units are coupled to create pyrene-based conjugated materials, which have applications in electroluminescent devices. colab.ws The synthesis of these complex systems relies on the ability to precisely connect aromatic building blocks, a role for which bromo-naphthalenes are well-suited.

Applications in the Synthesis of Specialty Chemicals and Materials

The utility of this compound as an intermediate extends to the synthesis of a variety of specialty chemicals and materials with specific, high-value applications.

Pharmaceuticals: As previously noted, the related compound 6-Bromo-2-naphthalenemethanol is an intermediate in the synthesis of the pharmaceutical agent Adapalene. chemicalbook.com Furthermore, naphthalene-based scaffolds are central to the design of inhibitors of the Keap1-Nrf2 protein-protein interaction, which are investigated for potential therapeutic benefits. nih.gov

Advanced Materials: The naphthalene core is a fundamental component in the development of advanced materials. Naphthalene-based push-pull molecules have been synthesized for use as fluorescent dyes in applications such as tissue staining in microscopy. nih.gov Additionally, the incorporation of naphthalene units into larger polycyclic systems leads to the creation of pyrene-based conjugated materials with electroluminescent properties, suitable for use in organic light-emitting diodes (OLEDs). colab.ws

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For a molecule like (6-bromo-2-methoxy-1-naphthyl)methanol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical nature.

The presence of the rotatable hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups suggests the existence of multiple conformational isomers for this compound. A thorough computational analysis would involve a systematic scan of the potential energy surface by rotating the dihedral angles associated with these groups to identify all stable conformers. The optimized geometries of these conformers would reveal the most energetically favorable spatial arrangements of the atoms.

Subsequent frequency calculations on the optimized geometries would confirm them as true minima on the potential energy surface (absence of imaginary frequencies) and provide thermodynamic data such as relative energies, enthalpies, and Gibbs free energies. This information is crucial for understanding the conformational preferences and the relative populations of each conformer at a given temperature. While specific data for the target molecule is unavailable, a hypothetical representation of such findings is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C1-C(H₂)-O) Dihedral Angle (C3-C2-O-C(H₃)) Relative Energy (kcal/mol)
A ~60° ~0° (syn-periplanar) 0.00
B ~180° ~0° (syn-periplanar) 1.25
C ~60° ~180° (anti-periplanar) 0.85
D ~180° ~180° (anti-periplanar) 2.10

Note: This data is illustrative and based on typical energy differences for such rotational isomers.

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental findings to validate the computational model. For this compound, key spectroscopic parameters that can be calculated include:

¹H and ¹³C NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus can be computed and converted to chemical shifts (referenced against a standard like tetramethylsilane, TMS).

Infrared (IR) Vibrational Frequencies: Calculation of the vibrational modes and their corresponding frequencies can predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

A comparison of predicted and experimental spectroscopic data for a related compound, (6-Bromonaphthalen-2-yl)methanol, highlights the utility of this approach. While the methoxy group is absent, the core naphthalene (B1677914) structure is similar.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Parameter Predicted Value Experimental Value
¹H NMR (ppm)
H at C3 7.35 7.42
H at C4 7.80 7.85
¹³C NMR (ppm)
C1 135.2 134.8
C6 120.5 121.1
IR (cm⁻¹)
O-H stretch 3450 (scaled) 3400
C-Br stretch 620 (scaled) 635

Analysis of Stereoelectronic Effects on Reactivity

The substituents on the naphthalene ring, namely the bromine atom and the methoxy group, exert profound stereoelectronic effects that dictate the molecule's reactivity.

The methoxy group (-OCH₃) at the C2 position is a strong activating group. Through its +M (mesomeric) effect, the oxygen atom's lone pair of electrons can delocalize into the naphthalene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack.

Computational analysis of the molecule's electronic structure can provide a quantitative measure of the charge distribution and help predict the most likely sites for chemical reactions. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the natural atomic charges on each atom.

The calculated charge distribution would likely show an increase in negative charge (higher electron density) on the carbon atoms ortho and para to the methoxy group, making them nucleophilic and thus prone to attack by electrophiles. The carbon atom attached to the bromine would have a more positive charge due to the inductive effect. The oxygen atoms of the methoxy and hydroxyl groups would exhibit significant negative charges, marking them as potential sites for protonation or coordination with Lewis acids. A hypothetical charge distribution is presented in Table 3.

Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

Atom Natural Charge (e)
C1 +0.15
C2 -0.20
C3 -0.12
C4 -0.08
C5 -0.05
C6 +0.05
C7 -0.06
C8 -0.09
O (methoxy) -0.55
O (hydroxyl) -0.65
Br -0.03

Note: This data is illustrative and represents a plausible charge distribution based on substituent effects.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is invaluable for mapping out potential reaction pathways and understanding the energetics of transition states and intermediates. For this compound, several types of reactions could be investigated computationally:

Electrophilic Aromatic Substitution: By modeling the approach of an electrophile (e.g., NO₂⁺), the reaction pathways for substitution at different positions on the naphthalene ring can be calculated. The activation energies for the formation of the sigma complexes at each position would reveal the most favorable reaction site, which is anticipated to be at the positions activated by the methoxy group.

Oxidation of the Hydroxymethyl Group: The mechanism of oxidation of the primary alcohol to an aldehyde or carboxylic acid could be explored. This would involve calculating the energy profiles for different oxidizing agents and reaction conditions.

Nucleophilic Substitution at the Bromine-bearing Carbon: While generally difficult on an sp² carbon, computational studies could explore the feasibility of nucleophilic aromatic substitution reactions under specific conditions, such as those involving strong nucleophiles or transition metal catalysis.

By calculating the geometries and energies of reactants, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved, providing insights that complement and guide experimental studies.

Transition State Characterization

No specific research detailing the transition state characterization for reactions involving this compound could be located. Such studies would typically involve high-level quantum chemical calculations to identify the geometry, frequency, and energy of transition states in potential reactions, providing insight into reaction mechanisms and kinetics.

Energetic Profiles of Key Transformations

Information regarding the energetic profiles of transformations involving this compound is not available in the surveyed literature. Constructing these profiles requires computational studies to map the energy landscape of a reaction, including the energies of reactants, intermediates, transition states, and products, which is fundamental to understanding reaction feasibility and pathways.

Advanced Computational Techniques for Chemical Reactivity Prediction (e.g., HOMO-LUMO Analysis)

While HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis is a common computational technique to predict the reactivity of molecules, specific data (such as orbital energy values or diagrams) for this compound is not available. This type of analysis helps in understanding the electron-donating and electron-accepting capabilities of a molecule, which is crucial for predicting its behavior in chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromo-2-methoxy-1-naphthyl)methanol, and what critical parameters influence yield and purity?

  • Methodological Answer : A three-step synthesis is commonly employed:

Bromination : Introduce bromine at the 6-position of 2-naphthol derivatives under controlled temperature (e.g., 0–25°C) using HBr or Br₂ .

Reduction : Reduce intermediates (e.g., 1,6-dibromo-2-naphthol) with agents like NaBH₄ or catalytic hydrogenation to isolate 6-bromo-2-naphthol .

Methylation and Hydroxymethylation : Use methyl iodide/K₂CO₃ for methoxy group introduction, followed by hydroxymethylation via formylation and reduction (e.g., LiAlH₄) .

  • Critical Parameters : Reaction temperature, solvent polarity (e.g., methanol or dichloromethane), and stoichiometry of brominating agents significantly impact regioselectivity and purity. Recrystallization from ethanol or ethyl acetate improves crystallinity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), hydroxymethyl (δ ~4.5–5.0 ppm), and aromatic protons (δ ~6.8–8.5 ppm). Bromine’s electron-withdrawing effect deshields adjacent carbons .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₂H₁₁BrO₂; [M+H]⁺ ≈ 275–277 m/z) .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles. Weak scattering may require long exposure times; hydrogen atoms are placed geometrically or via difference Fourier maps .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer :

  • Hazards : Acute toxicity (H302, H312, H332) and chronic aquatic toxicity (H413) .
  • Protocols : Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. Waste disposal must comply with halogenated organic waste regulations. Store in amber vials at 4°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported synthetic methods for this compound be resolved?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., bromine positioning) arise from varying reaction conditions. To resolve:

  • Comparative Analysis : Test alternative brominating agents (NBS vs. Br₂) and solvents (polar vs. nonpolar).
  • Statistical Design : Use DOE (Design of Experiments) to optimize temperature, catalyst loading, and reaction time .
  • Mechanistic Studies : Probe intermediates via LC-MS or in-situ IR to identify side reactions (e.g., over-bromination) .

Q. What computational methods predict the reactivity and reaction pathways of this compound?

  • Methodological Answer :

  • Database Mining : REAXYS and BKMS_METABOLIC identify analogous transformations (e.g., nucleophilic substitution at bromine or oxidation of the hydroxymethyl group) .
  • DFT Calculations : Model transition states for SNAr reactions at the bromine site or evaluate steric effects of the methoxy group on reaction kinetics .
  • Machine Learning : Train models on high-throughput data to predict regioselectivity in electrophilic substitutions .

Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Weak Scattering : Low electron density from light atoms (C, H, O) complicates data collection. Use high-intensity synchrotron radiation or long exposure times .
  • Disorder : Methoxy and hydroxymethyl groups may exhibit rotational disorder. Apply rigid-body refinement or split-site models in SHELXL .
  • High Rint Values : Optimize data completeness (>95%) and redundancy by collecting multiple crystals or merging datasets .

Q. How can substituent effects on the compound’s reactivity be systematically studied?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs (e.g., 6-chloro or 6-iodo derivatives) to compare leaving group efficacy in cross-coupling reactions .
  • Kinetic Studies : Monitor reaction rates (e.g., Suzuki-Miyaura coupling) via HPLC or GC-MS under controlled conditions (temperature, catalyst loading) .
  • Spectroscopic Probes : Use ¹⁹F NMR (if fluorinated analogs are synthesized) or in-situ Raman spectroscopy to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.